2-Chloro-4-(2-chlorophenyl)nicotinonitrile
CAS No.:
Cat. No.: VC17440657
Molecular Formula: C12H6Cl2N2
Molecular Weight: 249.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H6Cl2N2 |
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Molecular Weight | 249.09 g/mol |
IUPAC Name | 2-chloro-4-(2-chlorophenyl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C12H6Cl2N2/c13-11-4-2-1-3-9(11)8-5-6-16-12(14)10(8)7-15/h1-6H |
Standard InChI Key | YVQQJHOZHLTEHA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure consists of a pyridine core functionalized with two chlorine substituents and a 2-chlorophenyl group. Key structural features include:
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Pyridine ring: The nitrogen-containing aromatic ring provides electronic asymmetry, influencing reactivity and intermolecular interactions.
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Chlorine substituents: The electron-withdrawing chlorine atoms at positions 2 and 4 enhance electrophilic substitution potential and stability.
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Nitrile group: The -CN moiety at position 3 contributes to polarity and serves as a site for further chemical modifications .
Table 1: Basic Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 249.09 g/mol | |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
Density | Not reported | - |
Note: Experimental data for melting/boiling points and density remain unreported in accessible literature.
Synthesis and Production Methods
Laboratory-Scale Synthesis
A validated synthetic route involves a multi-component reaction (MCR) strategy, adapting methodologies from analogous nicotinonitrile derivatives . For example, the condensation of 2-chlorobenzaldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate in ethanol, catalyzed by ammonium acetate and piperidine, yields structurally similar nicotinonitriles. Key steps include:
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Condensation: Reactants are mixed in ethanol under reflux (78°C) for 8–12 hours.
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Chlorination: Thionyl chloride () or phosphoryl chloride () introduces chlorine substituents under controlled conditions (15–100°C) .
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Purification: Recrystallization in ethanol or column chromatography (hexane/ethyl acetate) isolates the product with >90% purity .
Critical Parameters:
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Stoichiometry: A 1:1.2 molar ratio of chlorinating agent to substrate optimizes yield.
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Temperature: Gradual heating prevents side reactions, such as nitrile hydrolysis.
Industrial Production
Scaled-up synthesis employs continuous-flow reactors to enhance efficiency and safety. Recyclable solvents (e.g., ethanol) and automated temperature control systems ensure consistent product quality. Industrial processes prioritize minimizing thionyl chloride waste through closed-loop systems .
Biological Activity and Applications
Anticancer Properties
Nicotinonitrile derivatives exhibit antiproliferative effects by modulating kinase activity. In vitro studies on hepatocellular carcinoma (HepG2) cells show that chlorophenyl-substituted analogs induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Table 2: Biological Activity of Nicotinonitrile Analogs
Compound | Activity (IC₅₀) | Target |
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4-(4-Chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | 8.7 µM (HepG2) | Caspase-3 pathway |
2-Chloro-4-(furan-2-yl)nicotinonitrile | 14.2 µM (MCF-7) | Topoisomerase II |
Comparative Analysis with Nicotinonitrile Derivatives
Structural Influence on Properties
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Electron-Withdrawing Groups: Chlorine substituents increase melting points and reduce solubility in polar solvents compared to amino-substituted analogs .
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Aromatic Substitution: Bulky groups (e.g., naphthyl) decrease crystallinity but enhance lipid solubility, improving membrane permeability .
Table 3: Comparative Physicochemical Data
Compound | Melting Point (°C) | Solubility (mg/mL, ethanol) |
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2-Chloro-4-(2-chlorophenyl)nicotinonitrile | - | - |
4-Amino-6-phenylnicotinonitrile | 145 | 12.4 |
2-Chloro-4-(naphthalen-1-yl)nicotinonitrile | 189 | 5.8 |
Future Research Directions
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Toxicological Profiling: Systematic studies on acute/chronic toxicity are needed to establish safety thresholds.
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Structure-Activity Relationships (SAR): Modifying the chlorophenyl group’s position could optimize bioactivity.
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Formulation Development: Nanoencapsulation may enhance bioavailability for therapeutic applications.
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